The crystal structure of 4-Amino-N-(4-fluorophenyl)benzenesulfonamide has been determined through X-ray crystallography. [] The analysis revealed that the molecule adopts a planar conformation, with the two aromatic rings (benzene rings) connected by the sulfonamide group lying in approximately the same plane. This planar conformation is stabilized by the presence of a strong hydrogen bond between the nitrogen atom of the sulfonamide group and a hydrogen atom of the amino group on an adjacent molecule. []
In the medical field, benzenesulfonamide derivatives have been explored for their therapeutic potential. The inhibition of aldose reductase by compounds such as N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides suggests a role in managing complications of diabetes mellitus4. Moreover, the ability to selectively inhibit carbonic anhydrase isozymes points to applications in diuretics, antiglaucoma agents, and antiobesity drugs6. The cytotoxic activities of certain derivatives also indicate their potential in anti-tumor therapy7.
The development of nonsteroidal modulators for receptors like the glucocorticoid receptor (GR) and PR has been facilitated by the benzenesulfonamide scaffold. These modulators are promising candidates for treating immune-related disorders and other conditions2 8. The versatility of the benzenesulfonamide structure allows for the creation of compounds with distinct activity profiles, which is beneficial for drug development.
In the field of chemical synthesis, the recognition of different types of amino groups in the N-alkylation process has been enhanced by the use of aminobenzenesulfonamides. This advancement aids in the transition-metal-catalyzed hydrogen autotransfer process, which is important for the efficient production of various chemical compounds5.
The mechanism of action of benzenesulfonamide derivatives is often linked to their ability to inhibit various enzymes. For instance, compounds similar to "4-amino-N-(4-fluorophenyl)benzenesulfonamide" have been shown to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury1. Additionally, benzenesulfonamide derivatives have been reported to act as nonsteroidal progesterone receptor (PR) antagonists, affecting key physiological systems and offering potential treatment for diseases like uterine leiomyoma and breast cancer2. Furthermore, the introduction of a fluorine atom in the structure has been associated with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition, which is crucial for the development of anti-inflammatory drugs3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: